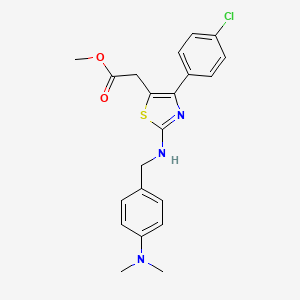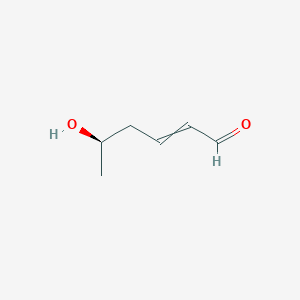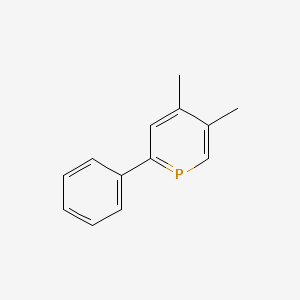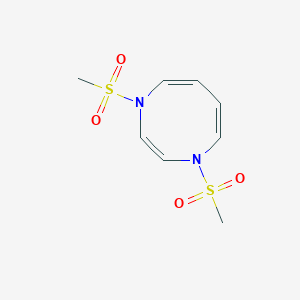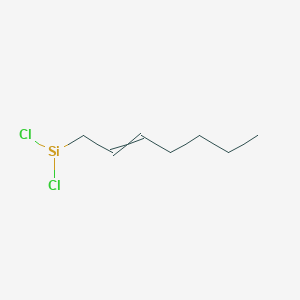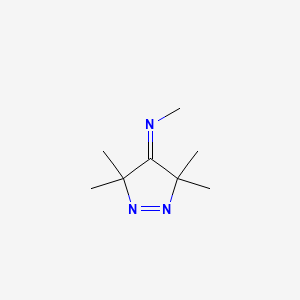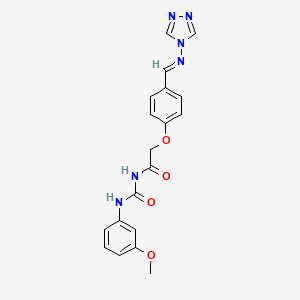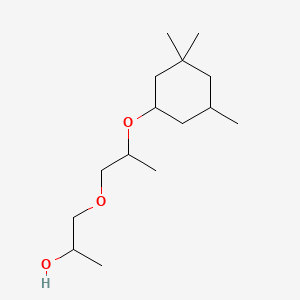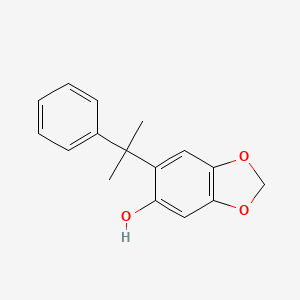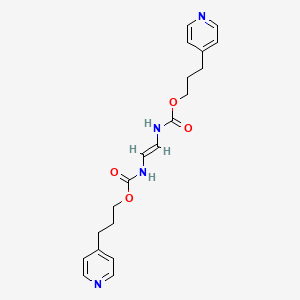![molecular formula C16H13NO4S B14459492 9,10-Anthracenedione, 1-amino-4-hydroxy-2-[(2-hydroxyethyl)thio]- CAS No. 67923-48-2](/img/structure/B14459492.png)
9,10-Anthracenedione, 1-amino-4-hydroxy-2-[(2-hydroxyethyl)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Anthracenedione, 1-amino-4-hydroxy-2-[(2-hydroxyethyl)thio]- is a derivative of anthraquinone, a class of organic compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of amino, hydroxy, and thioether functional groups, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1-amino-4-hydroxy-2-[(2-hydroxyethyl)thio]- typically involves the following steps:
Nitration: Anthracene is nitrated to form 9,10-dinitroanthracene.
Reduction: The nitro groups are reduced to amino groups, yielding 9,10-diaminoanthracene.
Hydroxylation: The amino groups are hydroxylated to form 1-amino-4-hydroxy-9,10-anthracenedione.
Thioether Formation: The hydroxy group is reacted with 2-mercaptoethanol under basic conditions to introduce the thioether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reactions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
9,10-Anthracenedione, 1-amino-4-hydroxy-2-[(2-hydroxyethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The hydroxy and thioether groups can be oxidized to form sulfoxides and sulfones.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxylated derivatives.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
9,10-Anthracenedione, 1-amino-4-hydroxy-2-[(2-hydroxyethyl)thio]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes involved in disease pathways.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of 9,10-Anthracenedione, 1-amino-4-hydroxy-2-[(2-hydroxyethyl)thio]- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Pathways involved may include oxidative stress response and apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
1-Amino-4-hydroxyanthraquinone: Similar structure but lacks the thioether group.
1-Amino-4-hydroxy-2-phenoxyanthraquinone: Contains a phenoxy group instead of the hydroxyethylthio group.
1,4-Diamino-9,10-anthracenedione: Contains two amino groups and lacks the hydroxy and thioether groups.
Uniqueness
9,10-Anthracenedione, 1-amino-4-hydroxy-2-[(2-hydroxyethyl)thio]- is unique due to the presence of the hydroxyethylthio group, which imparts distinct chemical reactivity and potential biological activity. This functional group can participate in specific interactions and reactions that are not possible with other similar compounds.
Propiedades
Número CAS |
67923-48-2 |
|---|---|
Fórmula molecular |
C16H13NO4S |
Peso molecular |
315.3 g/mol |
Nombre IUPAC |
1-amino-4-hydroxy-2-(2-hydroxyethylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C16H13NO4S/c17-14-11(22-6-5-18)7-10(19)12-13(14)16(21)9-4-2-1-3-8(9)15(12)20/h1-4,7,18-19H,5-6,17H2 |
Clave InChI |
XFOUJPUTCADLAU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)SCCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


